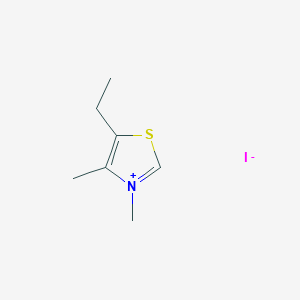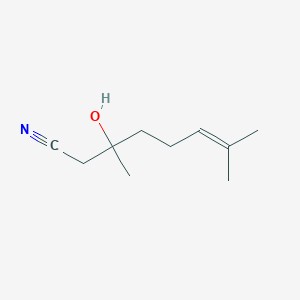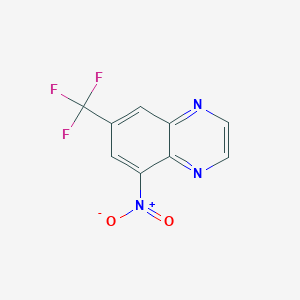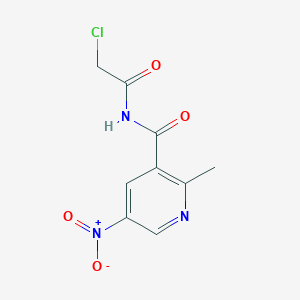
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, followed by N-alkylation under phase transfer catalysis conditions . This method yields the desired compound in good quantities.
Industrial Production Methods
In industrial settings, eco-friendly methods such as microwave irradiation techniques are often employed to synthesize thiazole derivatives . These methods are preferred due to their efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the thiazole ring, leading to various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antimicrobial and anticancer properties .
科学的研究の応用
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive in biological systems . It can inhibit enzymes, block receptors, and interfere with cellular pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
60543-21-7 |
|---|---|
分子式 |
C7H12INS |
分子量 |
269.15 g/mol |
IUPAC名 |
5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C7H12NS.HI/c1-4-7-6(2)8(3)5-9-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VZESIFKJYMACAT-UHFFFAOYSA-M |
正規SMILES |
CCC1=C([N+](=CS1)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)




